Mandyphos SL-M003-1: A Technical Guide to a Chiral Ferrocene Ligand in Asymmetric Catalysis
Mandyphos SL-M003-1: A Technical Guide to a Chiral Ferrocene Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mandyphos SL-M003-1 is a chiral ferrocene-based diphosphine ligand renowned for its application in asymmetric catalysis. Its unique structural features, combining planar and central chirality, make it a highly effective ligand for inducing high enantioselectivity in a variety of metal-catalyzed reactions, most notably asymmetric hydrogenations. This technical guide provides a comprehensive overview of Mandyphos SL-M003-1, including its chemical identity, primary applications, and a representative experimental protocol for its use in enantioselective hydrogenation.
Introduction to Mandyphos SL-M003-1
Mandyphos SL-M003-1, developed by Solvias, belongs to a class of ferrocene-based ligands that have gained prominence in the field of asymmetric synthesis. The rigid ferrocene backbone and the presence of multiple stereogenic elements contribute to the formation of well-defined and highly effective chiral catalysts.
Chemical Identity:
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Systematic Name: (SP,S′P)-1,1′-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene[1]
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CAS Number: 494227-36-0[1]
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Molecular Formula: C60H42F24FeN2P2[1]
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Molecular Weight: 1364.74 g/mol [1]
Structural Features:
The structure of Mandyphos SL-M003-1 is characterized by a ferrocene scaffold with two phosphine groups and two dimethylamino benzyl side arms. The "SL-M003-1" designation specifies a particular stereoisomer of the Mandyphos family of ligands. The electron-withdrawing trifluoromethyl groups on the phenyl rings of the phosphine moiety can influence the electronic properties of the catalyst, enhancing its activity and selectivity.
Primary Applications in Asymmetric Hydrogenation
The principal application of Mandyphos SL-M003-1 is as a chiral ligand in transition metal-catalyzed asymmetric hydrogenation. When complexed with metals such as rhodium, ruthenium, or iridium, it forms highly active and enantioselective catalysts for the reduction of prochiral unsaturated compounds.
Based on technical literature for the Mandyphos ligand class, SL-M003-1 is suitable for the following types of asymmetric hydrogenations[2]:
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Rhodium-catalyzed hydrogenation of:
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α- and β-enamides
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Acrylic acid derivatives
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Itaconates
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β-ketoesters
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1,3-diketones
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Iridium-catalyzed transfer hydrogenation of ketones.
These reactions are crucial in the pharmaceutical and fine chemical industries for the synthesis of chiral building blocks and active pharmaceutical ingredients (APIs). Several patents indicate the utility of Mandyphos SL-M003-1 in the synthesis of intermediates for NEP (Neutral Endopeptidase) inhibitors.
Representative Performance Data
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ethyl benzoylacetate | 0.1 | 20 | 25 | Methanol | 12 | >99 | 98 |
| Methyl acetoacetate | 0.1 | 20 | 25 | Methanol | 8 | >99 | 99 |
| tert-Butyl 3-oxobutanoate | 0.1 | 20 | 25 | Methanol | 16 | >99 | 97 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
The following is a representative, detailed methodology for the asymmetric hydrogenation of a β-ketoester using a Rh-Mandyphos SL-M003-1 catalyst.
Preparation of the Catalyst Precursor
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Materials: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), Mandyphos SL-M003-1, degassed solvent (e.g., methanol).
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Procedure: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and Mandyphos SL-M003-1 (1.1 mol%) in a minimal amount of degassed methanol. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
Asymmetric Hydrogenation Reaction
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Materials: Substrate (e.g., ethyl benzoylacetate), catalyst precursor solution, degassed methanol.
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Procedure:
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In a high-pressure autoclave, place a solution of the substrate (1.0 mmol) in degassed methanol (5 mL).
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Add the freshly prepared catalyst precursor solution to the autoclave.
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Seal the autoclave and purge with argon three times, followed by purging with hydrogen three times.
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Pressurize the autoclave to the desired hydrogen pressure (e.g., 20 bar).
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Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
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After the reaction is complete, carefully release the hydrogen pressure.
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Remove the solvent under reduced pressure.
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The conversion can be determined by ¹H NMR or GC analysis of the crude product.
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The enantiomeric excess (ee) can be determined by chiral HPLC or chiral GC analysis.
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Visualizations
Catalytic Cycle for Asymmetric Hydrogenation
The following diagram illustrates a simplified, generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide, a typical substrate for this class of catalyst.
Experimental Workflow
The following diagram outlines the typical experimental workflow for performing an asymmetric hydrogenation reaction in a laboratory setting.
Conclusion
Mandyphos SL-M003-1 is a highly valuable chiral ligand for asymmetric catalysis, particularly in the enantioselective hydrogenation of a range of prochiral substrates. Its robust ferrocene backbone and well-defined stereochemistry enable the synthesis of chiral molecules with high enantiomeric purity, making it a significant tool for researchers in academia and industry. While detailed, publicly available experimental data for this specific ligand remains sparse, the general applications of the Mandyphos class of ligands, along with typical experimental procedures, provide a strong framework for its successful implementation in the synthesis of complex chiral molecules.
